N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide
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Overview
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzoxazepine core. One common approach is the cyclization of an appropriate amino alcohol derivative with a carboxylic acid derivative under acidic or basic conditions. The allyl group can be introduced through an allylation reaction, and subsequent steps may involve oxidation and methylation to achieve the desired structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance productivity and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazepine derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it useful in the study of biological processes and the development of new drugs.
Industry: Use in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide
N-(5-propyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide
N-(5-butyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-5-12-24-18-11-10-16(13-19(18)27-14-22(3,4)21(24)26)23-20(25)17-9-7-6-8-15(17)2/h5-11,13H,1,12,14H2,2-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBOMHJMOLYCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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